CMX990

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

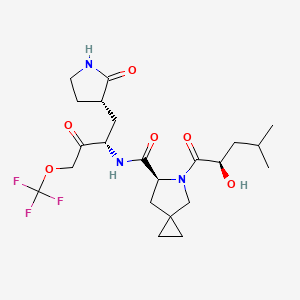

C22H32F3N3O6 |

|---|---|

分子量 |

491.5 g/mol |

IUPAC 名称 |

(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide |

InChI |

InChI=1S/C22H32F3N3O6/c1-12(2)7-16(29)20(33)28-11-21(4-5-21)9-15(28)19(32)27-14(8-13-3-6-26-18(13)31)17(30)10-34-22(23,24)25/h12-16,29H,3-11H2,1-2H3,(H,26,31)(H,27,32)/t13-,14-,15-,16+/m0/s1 |

InChI 键 |

LTCAMZPTBRHGIT-YHUYYLMFSA-N |

手性 SMILES |

CC(C)C[C@H](C(=O)N1CC2(CC2)C[C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)COC(F)(F)F)O |

规范 SMILES |

CC(C)CC(C(=O)N1CC2(CC2)CC1C(=O)NC(CC3CCNC3=O)C(=O)COC(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

The Core of CMX990: A Technical Guide to its Covalent Warhead and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX990 is a potent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Mpro), an essential enzyme for viral replication.[1][2] Having advanced to Phase 1 clinical trials, this compound represents a significant development in the search for effective COVID-19 therapeutics.[1][3] This technical guide provides an in-depth examination of the core feature of this compound: its novel covalent warhead. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the critical pathways and mechanisms involved.

The Covalent Warhead of this compound: A Trifluoromethoxymethyl Ketone

At the heart of this compound's potent antiviral activity is its unprecedented trifluoromethoxymethyl ketone warhead.[1][3][4][5][6][7] This electrophilic moiety was strategically developed to overcome limitations of earlier warheads, such as hydroxymethyl ketones, nitriles, and aryloxymethyl ketones, which suffered from either suboptimal potency or poor metabolic clearance.[1][8] The trifluoromethoxymethyl ketone in this compound offers a distinct advantage, contributing to both high potency and improved in vitro clearance profiles.[6][8]

Mechanism of Action: Reversible Covalent Inhibition

This compound functions as a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[3] The trifluoromethoxymethyl ketone warhead targets the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[8] The highly electrophilic carbonyl carbon of the warhead is susceptible to nucleophilic attack by the thiol group of Cys145. This interaction leads to the formation of a hemithioketal adduct, effectively blocking the enzyme's catalytic activity.

The reversibility of this covalent bond is a key feature. Unlike irreversible inhibitors that form a permanent bond, the hemithioketal formed by this compound can dissociate, restoring the enzyme's function. This characteristic is supported by experiments showing that the IC50 of this compound does not change with varying pre-incubation times with the enzyme.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, antiviral activity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Antiviral Activity of this compound

| Parameter | Cell Line/Assay Condition | Value | Reference |

| 3CLpro IC50 | Biochemical Assay | 23.4 nM | [9] |

| Antiviral EC90 | HeLa-ACE2 cells | 101 nM | [10] |

| Antiviral EC90 | Human Bronchial Epithelial Cells (HBECs) | 9.6 nM | [10] |

| Antiviral EC50/90 | HeLa-ACE2 cells (Mean) | 37/90 nM | [1] |

| Cytotoxicity (CC50) | HeLa-ACE2 cells | > 40 µM | [1] |

This compound has demonstrated potent inhibition of multiple SARS-CoV-2 variants, including Alpha, Delta, and Omicron.[1]

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Route | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) | Oral Bioavailability (F) (%) |

| Mouse | IV | 125 | 1.23 | < 1 | 14-22% |

| Rat | IV | 26.3 | 2.69 | 1.2 - 1.9 | 14-22% |

| Dog | IV | 16.5 | 1.11 | 2.0 | 53% |

| Monkey | IV | 32.9 | 1.19 | < 1 | 1% |

Experimental Protocols

While the primary publications provide an overview of the methodologies, this section outlines the general steps for the key assays used to characterize this compound. For precise, detailed protocols, it is recommended to consult the supplementary information of the cited literature where available.

SARS-CoV-2 3CLpro Biochemical Assay (General Protocol)

This assay measures the direct inhibitory effect of this compound on the 3CLpro enzyme.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

Fluorogenic 3CLpro substrate

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 0.01% Triton X-100, 0.1 mg/mL BSA, 2 mM DTT)[11]

-

This compound at various concentrations

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the 3CLpro enzyme to each well (except for the blank).

-

Add the this compound dilutions to the wells containing the enzyme and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay (General Protocol)

This assay determines the efficacy of this compound in inhibiting viral replication in a cellular context.

-

Reagents and Materials:

-

A suitable host cell line (e.g., HeLa-ACE2 or HBECs)

-

SARS-CoV-2 virus stock

-

Cell culture medium

-

This compound at various concentrations

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunostaining for viral proteins, or a reporter virus)

-

-

Procedure:

-

Seed the host cells in a multi-well plate and allow them to adhere.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Pre-treat the cells with the this compound dilutions for a specified time.

-

Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).

-

Incubate the infected cells for a period that allows for viral replication (e.g., 24-72 hours).

-

Quantify the extent of viral replication in the presence of different concentrations of this compound.

-

Determine the EC50 and EC90 values by plotting the percentage of viral inhibition against the drug concentration.

-

In Vitro DMPK Assays (General Overview)

A battery of in vitro assays is used to assess the drug metabolism and pharmacokinetic (DMPK) properties of this compound. These typically include:

-

Metabolic Stability Assays: Using human liver microsomes (HLM) or hepatocytes to determine the intrinsic clearance of the compound.

-

CYP Inhibition Assays: To evaluate the potential of this compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

-

Plasma Protein Binding Assays: To measure the extent to which this compound binds to plasma proteins, affecting its distribution and availability.

-

Permeability Assays: Using cell-based models like Caco-2 to predict intestinal absorption.

Visualizations

Signaling Pathway: SARS-CoV-2 Replication and Inhibition by this compound

References

- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. c19early.org [c19early.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Executive Summary

CMX990 is a novel, potent, and orally bioavailable small molecule inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro). Developed by Calibr at Scripps Research Institute, this compound has demonstrated broad-spectrum activity against a range of coronaviruses, including multiple variants of SARS-CoV-2, by targeting the highly conserved 3CLpro enzyme essential for viral replication. Preclinical data highlight its low nanomolar potency in various cell-based assays and favorable pharmacokinetic properties. While this compound advanced to a Phase 1 clinical trial, public information regarding its clinical development is unavailable, and corporate restructuring at its developing partner, Chimerix, suggests that its clinical progression may have been discontinued. This document provides a comprehensive technical overview of the preclinical data and methodologies associated with this compound.

Introduction

The COVID-19 pandemic underscored the urgent need for broad-spectrum antiviral therapeutics to combat existing and emerging coronavirus threats. The viral 3C-like protease (3CLpro) is a prime target for antiviral drug development due to its essential role in processing viral polyproteins and its high degree of conservation across the coronavirus family, which is distinct from human proteases, suggesting a lower potential for off-target effects.[1][2]

This compound emerged from a drug discovery program as a potent inhibitor of SARS-CoV-2 3CLpro.[1] It is a peptidomimetic compound featuring a novel trifluoromethoxymethyl ketone "warhead" that engages with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[1] Preclinical studies have demonstrated its efficacy against a panel of coronaviruses, positioning it as a potential pan-coronavirus inhibitor.[1]

Mechanism of Action

This compound functions as an inhibitor of the viral 3CL protease. This enzyme is critical for the coronavirus life cycle as it cleaves the viral polyproteins pp1a and pp1ab into individual non-structural proteins that are necessary for viral replication and transcription.[1][2] By binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby preventing the formation of a functional viral replication complex and halting viral propagation. The interaction is characterized by the covalent modification of the catalytic Cys145 residue by the novel ketone warhead of this compound.[1]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Analysis of CMX990 Bound to 3CL Protease

This technical guide provides a comprehensive overview of the structural analysis of this compound, a potent and reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This compound is a clinical-stage oral antiviral candidate for the treatment of COVID-19.[1][2][3]

Introduction to this compound and 3CL Protease

The SARS-CoV-2 3CL protease is a cysteine protease essential for viral replication.[1][4] It processes viral polyproteins pp1a and pp1ab at 11 distinct sites to yield functional non-structural proteins.[4][5] The highly conserved nature of 3CLpro among coronaviruses and its unique substrate preference for a glutamine residue at the P1 position make it an attractive target for antiviral drug development with a low risk of off-target effects in humans.[1][6]

This compound is a peptidomimetic inhibitor featuring a novel trifluoromethoxymethyl ketone warhead.[1][2] This warhead covalently and reversibly engages the catalytic cysteine residue (Cys145) in the active site of 3CLpro.[2][4] this compound has demonstrated potent antiviral activity and favorable pharmacokinetic properties, positioning it as a promising therapeutic candidate.[3][7]

Quantitative Analysis of this compound Activity

The inhibitory potency and antiviral efficacy of this compound have been quantified through various in vitro assays. The key data are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency and Antiviral Efficacy of this compound

| Parameter | Value | Cell Line/Assay Condition |

| Biochemical IC50 | 23.4 nM | Biochemical assay for SARS-CoV-2 Mpro[1] |

| Antiviral EC90 | 9.6 nM | Human Bronchial Epithelial Cells (HBECs)[7] |

| Antiviral EC90 | 101 nM | HeLa-ACE2 cells[7] |

Table 2: Preclinical Pharmacokinetic and Safety Profile of this compound

| Parameter | Result | Species/Assay |

| Plasma Protein Binding | Low to moderate | Mouse, Dog, Monkey, Human[1][6] |

| hERG Channel Inhibition IC50 | >10 µM | CHO cells[1] |

| CYP Inhibition IC50 (1A2, 2C19, 2C9, 2D6) | >50 µM | Human liver microsomes[1] |

| CYP Inhibition IC50 (3A4) | 46.4 µM | Human liver microsomes[1] |

| Ames and MNT Assay | Negative | In vitro mutagenicity assays[1] |

| Human Peptidase Selectivity | No significant engagement | Panel including Cathepsins, Calpain-1, Caspases[1][6] |

Structural Insights into the this compound-3CLpro Complex

The crystal structure of this compound in complex with 3CLpro reveals the molecular basis for its potent and selective inhibition. The structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2301255.[1][2]

This compound binds to the active site of 3CLpro, which is comprised of four main subsites: S1', S1, S2, and S4.[6][8] The key interactions are as follows:

-

Warhead Interaction: The novel trifluoromethoxymethyl ketone warhead of this compound forms a reversible covalent bond (a thiohemiketal) with the sulfur atom of the catalytic Cys145 residue.[4] This interaction is crucial for its inhibitory mechanism.

-

P1 Site Interaction: A γ-lactam moiety in this compound mimics the P1 glutamine of the native substrate, fitting snugly into the S1 subsite of the protease.[6]

-

P2 Site Interaction: this compound incorporates a 4-spiral cyclopropyl proline at the P2 position, which makes favorable contacts within the S2 subsite.[4]

-

Hydrogen Bonding: The inhibitor forms hydrogen bonds with backbone atoms of key residues in the active site, including Gly143 and Cys145, which helps to stabilize the complex.[4]

The following diagram illustrates the key molecular interactions between this compound and the 3CL protease active site.

Caption: Molecular interactions of this compound within the 3CLpro active site.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are methodologies for key experiments in the structural and functional analysis of this compound.

-

Gene Synthesis and Cloning: The gene for SARS-CoV-2 3CLpro (Nsp5) is synthesized and cloned into an expression vector (e.g., pGEX-6P-1) with an N-terminal GST tag and a TEV protease cleavage site.

-

Protein Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Cell Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT), and lysed by sonication. The lysate is cleared by centrifugation. The supernatant is loaded onto a GST-affinity column.

-

Tag Cleavage and Purification: The column is washed, and the GST-tagged 3CLpro is eluted. The GST tag is cleaved by incubation with TEV protease.

-

Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to obtain highly pure, monomeric 3CLpro. Protein concentration is determined by measuring absorbance at 280 nm.

-

Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is used. A fluorogenic substrate containing a 3CLpro cleavage site flanked by a FRET pair is used. Cleavage of the substrate separates the pair, resulting in an increase in fluorescence.

-

Procedure:

-

The assay is performed in a buffer of 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Serial dilutions of this compound in DMSO are prepared.

-

3CLpro enzyme is pre-incubated with varying concentrations of this compound for 30 minutes at room temperature to allow for binding.

-

The enzymatic reaction is initiated by adding the FRET substrate.

-

Fluorescence is monitored over time using a plate reader.

-

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

Crystallization: Purified 3CLpro is incubated with a 3-fold molar excess of this compound. The complex is concentrated and used for crystallization screening using the hanging-drop vapor diffusion method at 20°C.

-

Data Collection: Crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined 3CLpro structure as a search model. The model is refined, and the this compound molecule is built into the electron density map.

The logical workflow for these experimental procedures is depicted below.

Caption: Experimental workflow for the structural and functional analysis of this compound.

Conclusion

The structural and functional analyses of this compound bound to the SARS-CoV-2 3CL protease provide a clear rationale for its potent antiviral activity. The novel trifluoromethoxymethyl ketone warhead effectively targets the catalytic cysteine, and the peptidomimetic body of the inhibitor makes specific and favorable interactions with the enzyme's active site subsites. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery and development. These findings underscore the potential of this compound as a valuable therapeutic agent for COVID-19 and provide a structural blueprint for the design of future pan-coronavirus protease inhibitors.

References

- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potential binders of the main protease 3CLpro of the COVID-19 via structure-based ligand design and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

CMX990: A Technical Overview of a Novel SARS-CoV-2 3CL Protease Inhibitor

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis instigated by the SARS-CoV-2 virus has underscored the critical need for effective antiviral therapeutics. A key target in the development of such agents is the viral main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional proteins required for replication.[1][2] CMX990 is a novel, potent, and orally bioavailable inhibitor of the SARS-CoV-2 3CL protease that has advanced to Phase 1 clinical trials.[3][4] This document provides an in-depth technical guide to the discovery, synthesis, mechanism of action, and preclinical profile of this compound.

Discovery and Lead Optimization

The development of this compound was the result of a targeted drug discovery program aimed at identifying a potent and safe inhibitor of the SARS-CoV-2 3CLpro. The program began by leveraging a drug repurposing library to identify initial hits.[2] Structure-activity relationship (SAR) studies were then conducted to optimize the potency and pharmacokinetic properties of the lead compounds.[5][6]

A significant breakthrough in the development of this compound was the introduction of an unprecedented trifluoromethoxymethyl ketone warhead.[3] This novel warhead, which engages the catalytic cysteine (Cys145) of the 3CLpro, led to a significant improvement in potency and metabolic stability compared to earlier ketone-based inhibitors.[3][6] Further optimization of the P1, P2, and P3 regions of the molecule, which interact with the corresponding pockets of the protease, culminated in the selection of this compound as a clinical candidate.[1][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key P1 unit bearing the novel trifluoromethoxymethyl ketone warhead, followed by coupling with the P2 and P3 moieties. The detailed synthetic route has been described in the scientific literature.[5]

Mechanism of Action

This compound is a covalent but reversible inhibitor of the SARS-CoV-2 3CL protease.[2] The trifluoromethoxymethyl ketone warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme, thereby blocking its proteolytic activity.[3][6] This inhibition prevents the processing of the viral polyproteins pp1a and pp1ab into their functional non-structural proteins (nsps), which are essential for viral replication.[1][7] The reversible nature of the covalent bond is a key feature of this compound.[2]

Preclinical Data

This compound has demonstrated a compelling preclinical profile, characterized by potent antiviral activity, favorable pharmacokinetics, and a good safety profile.

In Vitro Potency

This compound exhibits potent inhibition of SARS-CoV-2 replication in various cell-based assays. Notably, it is significantly more potent than nirmatrelvir in primary human cells.[3]

| Assay | This compound | Nirmatrelvir |

| HeLa-ACE2 EC90 (nM) | 101 | - |

| Human Bronchial Epithelial Cells (HBEC) ALI EC90 (nM) | 9.6 | - |

| SARS-CoV-2 Mpro IC50 (nM) | 23.4 | - |

| Table 1: In vitro potency of this compound against SARS-CoV-2.[8] |

Pharmacokinetics

Pharmacokinetic studies in multiple animal species have shown that this compound possesses good oral bioavailability and metabolic stability, suggesting the potential for once or twice daily dosing in humans without the need for a pharmacokinetic booster like ritonavir.[3][5]

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |

| Mouse | PO | 10 | 0.5 | 1040 | 1310 | 14 |

| Rat | PO | 10 | 0.67 | 2100 | 7940 | 22 |

| Dog | PO | 5 | 1.0 | 2680 | 16500 | 53 |

| Cynomolgus Monkey | PO | 10 | 0.83 | 280 | 520 | 1 |

| Table 2: Pharmacokinetic parameters of this compound in different species.[5] |

Safety Profile

This compound has demonstrated a good safety profile in preclinical studies, with no significant off-target activity or cytotoxicity observed.[3]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound and its intermediates is provided in the supplementary information of the primary publication by Elshan, et al. (2024) in the Journal of Medicinal Chemistry.[5] The general workflow is outlined below.

In Vitro Antiviral Assay (HeLa-ACE2)

The antiviral activity of this compound was determined using a HeLa cell line stably expressing human angiotensin-converting enzyme 2 (ACE2). The detailed protocol can be found in the supplementary materials of the primary publication.[5]

-

Cell Plating: HeLa-ACE2 cells are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound.

-

Viral Infection: Cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

Incubation: The plates are incubated for a set period to allow for viral replication.

-

Quantification of Viral Load: Viral replication is quantified by measuring viral RNA levels using RT-qPCR or by immunofluorescence staining for viral antigens.

-

Data Analysis: The 90% effective concentration (EC90) is calculated from the dose-response curve.

3CLpro Inhibition Assay

The inhibitory activity of this compound against the SARS-CoV-2 3CLpro was assessed using a biochemical assay. The detailed protocol is available in the supplementary information of the primary publication.[5]

-

Reagent Preparation: Prepare assay buffer, recombinant 3CLpro enzyme, and a fluorogenic substrate.

-

Compound Incubation: The 3CLpro enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a promising new oral antiviral candidate for the treatment of COVID-19. Its novel trifluoromethoxymethyl ketone warhead provides potent and selective inhibition of the SARS-CoV-2 3CL protease. The preclinical data demonstrate a favorable pharmacokinetic and safety profile, supporting its advancement into clinical development. The detailed experimental protocols and comprehensive data presented in this whitepaper provide a valuable resource for researchers and drug developers in the field of antiviral therapeutics.

References

- 1. proteopedia.org [proteopedia.org]

- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

CMX990: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX990 is a potent antiviral agent developed as a specific inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is critical for the virus's life cycle, as it processes viral polyproteins into functional non-structural proteins essential for replication. The high degree of conservation of Mpro among coronaviruses and its distinction from human proteases make it an attractive target for antiviral therapy. This compound features a novel trifluoromethoxymethyl ketone warhead that covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site. A key attribute of this compound is its remarkable selectivity for the viral protease over human host-cell proteases, which is crucial for a favorable safety profile. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Target and Mechanism of Action

This compound is a direct-acting antiviral that specifically targets the SARS-CoV-2 main protease (Mpro/3CLpro). Mpro is a cysteine protease that plays an essential role in the viral replication cycle by cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites. This proteolytic processing releases functional non-structural proteins (nsps) that assemble into the viral replication and transcription complex.

The specificity of Mpro for its substrates is primarily determined by the amino acid sequence at the cleavage sites, with a strong preference for a glutamine residue at the P1 position. This cleavage motif is uncommon among human proteases, providing a basis for the selective inhibition of the viral enzyme. This compound is designed to mimic the natural substrate of Mpro, allowing it to bind with high affinity to the enzyme's active site. The trifluoromethoxymethyl ketone warhead of this compound then forms a covalent bond with the catalytic Cys145 residue, leading to the irreversible inhibition of the protease's activity.

SARS-CoV-2 Polyprotein Processing by Mpro

The following diagram illustrates the critical role of the main protease (Mpro/3CLpro) in processing the SARS-CoV-2 polyproteins pp1a and pp1ab. This compound inhibits this process, thereby halting viral replication.

Quantitative Data on Potency and Selectivity

The potency and selectivity of this compound have been evaluated through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against SARS-CoV-2 Mpro

| Assay Type | Parameter | Value |

| Biochemical Assay | IC50 | 23.4 nM |

Table 2: Selectivity of this compound in a Safety Pharmacology Panel

| Panel | Number of Targets | This compound Concentration | Results |

| CEREP Panel (Eurofins) | 44 Pharmacological Targets | 10 µM | No significant inhibition (≥50%) of any target |

Table 3: Selectivity of this compound against Human Proteases

| Protease | IC50 (µM) |

| Cathepsin B | >30 |

| Cathepsin K | 1.2 |

| Cathepsin L | >30 |

| Cathepsin S | 1.8 |

| Calpain-1 | No significant engagement |

| Caspases | No significant engagement |

| Chymase | No significant engagement |

| Chymotrypsin | No significant engagement |

Experimental Protocols

To ensure a comprehensive understanding of the data presented, this section provides detailed methodologies for the key experiments cited. While the exact proprietary protocols from contract research organizations like Eurofins are not publicly available, the following are representative, detailed protocols for the types of assays conducted.

Experimental Workflow for Assessing Protease Inhibitor Specificity

The diagram below outlines a general workflow for characterizing the specificity and selectivity of a protease inhibitor like this compound.

SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol describes a typical FRET-based assay to determine the in vitro potency (IC50) of inhibitors against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro (purified)

-

FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Preparation: On the day of the assay, dilute the stock solution of SARS-CoV-2 Mpro in cold Assay Buffer to the desired working concentration (e.g., 40 nM).

-

Substrate Preparation: Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the final working concentration (e.g., 20 µM).

-

Assay Protocol: a. To the wells of the microplate, add 10 µL of the diluted this compound or control (Assay Buffer with DMSO). b. Add 20 µL of the Mpro working solution to all wells except for the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" wells. c. Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 µL of the FRET substrate working solution to all wells. e. Immediately place the plate in the fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

-

Data Analysis: a. For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve. b. Normalize the reaction rates to the control (enzyme with no inhibitor). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Representative Radioligand Binding Assay for a GPCR Target (as in a CEREP-type Panel)

This protocol provides a general methodology for a competitive radioligand binding assay, which is a common format used in safety pharmacology panels to assess off-target interactions.

Materials:

-

Cell membranes expressing the target receptor (e.g., a G-protein coupled receptor)

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand)

-

Unlabeled competing ligand (for determining non-specific binding)

-

This compound (or other test compounds) dissolved in DMSO

-

Binding Buffer (composition is target-dependent)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (typically DMSO), followed by dilution in Binding Buffer.

-

Assay Setup: a. In a 96-well plate, combine the diluted this compound, the radiolabeled ligand (at a concentration near its Kd), and the cell membrane preparation. b. For determining total binding, omit the this compound and add Binding Buffer instead. c. For determining non-specific binding, add a high concentration of the unlabeled competing ligand.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand. Wash the filters several times with ice-cold Binding Buffer.

-

Detection: a. Allow the filters to dry. b. Add scintillation fluid to each well. c. Count the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percent inhibition of specific binding for each concentration of this compound. c. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Representative Fluorescence-Based Human Cysteine Protease (e.g., Cathepsin) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a human cysteine protease, such as a cathepsin.

Materials:

-

Purified recombinant human cathepsin (e.g., Cathepsin L)

-

Fluorogenic substrate for the specific cathepsin (e.g., Z-FR-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

This compound (or other test compounds) dissolved in DMSO

-

Known potent inhibitor of the cathepsin (for positive control)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence plate reader with appropriate excitation/emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based substrates)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.

-

Enzyme Preparation: Dilute the stock solution of the human cathepsin in Assay Buffer to the desired working concentration.

-

Substrate Preparation: Dissolve the fluorogenic substrate in DMSO to create a stock solution and then dilute it in Assay Buffer to the final working concentration.

-

Assay Protocol: a. Add the diluted this compound or controls to the wells of the microplate. b. Add the diluted enzyme solution to all wells except the "no enzyme" control. c. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the substrate solution to all wells. e. Monitor the increase in fluorescence over time in a kinetic mode.

-

Data Analysis: a. Determine the reaction velocity for each well from the linear portion of the fluorescence versus time plot. b. Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a highly potent and selective inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, targeting a key viral enzyme with a cleavage preference distinct from human proteases, provides a strong basis for its selectivity. The quantitative data from in vitro biochemical and selectivity profiling assays confirm the high affinity of this compound for its intended target and its low potential for off-target interactions with a broad range of human proteins, including other proteases. The detailed experimental protocols provided in this guide offer a framework for understanding how the specificity and selectivity of this compound and similar antiviral candidates are rigorously evaluated in a preclinical setting. This favorable preclinical profile supported the advancement of this compound into clinical trials as a promising therapeutic agent for COVID-19.

CMX990: A Technical Whitepaper on its Binding Affinity to the SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis instigated by the SARS-CoV-2 virus has necessitated the rapid development of effective antiviral therapeutics. A primary target for these interventions is the viral main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1] This document provides an in-depth technical guide on CMX990, a potent and novel inhibitor of the SARS-CoV-2 main protease. This compound has demonstrated significant potential in preclinical studies and has advanced to Phase 1 clinical trials.[1][2]

This compound is distinguished by its unique trifluoromethoxymethyl ketone "warhead," which engages the catalytic cysteine residue (Cys145) in the Mpro active site.[1][3] Preclinical data indicates that this compound is approximately five times more potent in primary cells than nirmatrelvir, the active component of the approved antiviral Paxlovid.[1][4] This whitepaper will detail the quantitative binding affinity of this compound, the experimental protocols used for its characterization, and a visual representation of its mechanism of action and the experimental workflow.

Quantitative Data on Binding and Inhibition

The inhibitory activity of this compound against the SARS-CoV-2 main protease and its antiviral efficacy have been quantified through various assays. While direct binding affinity constants such as Kd or Ki for this compound are not yet publicly available, the half-maximal inhibitory concentration (IC50) and effective concentrations in cell-based assays (EC90) provide strong evidence of its potency. A structurally related analog of this compound, referred to as compound 15 in its primary publication, which has a hydroxymethyl ketone warhead, showed a biochemical IC50 of 160 nM against SARS-CoV-2 Mpro.[1]

The antiviral efficacy of this compound has been determined in different cell lines, as summarized in the table below.

| Parameter | Cell Line | Value (nM) | Reference |

| EC90 | Human Bronchial Epithelial Cells (HBECs) | 9.6 | [5] |

| EC90 | HeLa-ACE2 Cells | 101 | [5] |

Table 1: Antiviral Efficacy of this compound in Cell-Based Assays

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against the SARS-CoV-2 main protease typically involves a fluorescence resonance energy transfer (FRET) assay. The detailed experimental protocol for the biochemical assays of this compound can be found in the supplementary information of the publication "Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead" by Dayan Elshan et al.[1] A generalized protocol based on common methodologies is described below.

SARS-CoV-2 Mpro FRET-Based Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified SARS-CoV-2 Mpro.

Materials:

-

Recombinant, purified SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound, dissolved in DMSO

-

Positive control inhibitor (e.g., nirmatrelvir)

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.

-

Enzyme Preparation: A working solution of SARS-CoV-2 Mpro is prepared in cold assay buffer.

-

Assay Plate Setup: The diluted this compound, positive control, and a DMSO vehicle control are added to the wells of the 384-well plate.

-

Enzyme Addition and Incubation: The Mpro working solution is added to all wells except for the "no enzyme" control wells. The plate is then incubated for a predefined period at room temperature to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: The FRET substrate is added to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., excitation at ~340 nm and emission at ~490 nm for the Dabcyl/EDANS pair).

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percent inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response curve with a suitable nonlinear regression model.

Visualizations

Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, where it inhibits the SARS-CoV-2 main protease, thereby preventing the cleavage of viral polyproteins necessary for viral replication.

Caption: this compound inhibits SARS-CoV-2 Mpro, blocking polyprotein processing.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the FRET-based experimental workflow to determine the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound using a FRET assay.

References

- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Potential Off-Target Effects of CMX990 in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMX990 is a potent and specific inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a critical enzyme for viral replication.[1][2] Its development has shown promise as a therapeutic agent against COVID-19. A crucial aspect of preclinical drug development is the thorough characterization of potential off-target effects to ensure a favorable safety profile. This technical guide provides a comprehensive overview of the reported off-target screening of this compound in various cellular models. The data indicates a high degree of selectivity for its intended target with minimal engagement of a wide range of human kinases, proteases, ion channels, and receptors at therapeutic concentrations.

Introduction

This compound is a peptidomimetic inhibitor designed to covalently bind to the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease.[1] This enzyme is essential for the processing of viral polyproteins, making it an attractive target for antiviral therapy. The specificity of a drug for its intended target is paramount to its safety and efficacy. Off-target interactions can lead to unforeseen adverse effects, limiting the therapeutic window of a compound. Therefore, extensive in vitro pharmacological profiling is a standard and critical step in the preclinical evaluation of any new chemical entity. This guide summarizes the publicly available data on the off-target profile of this compound.

On-Target Activity: Inhibition of SARS-CoV-2 Main Protease

To understand the context of off-target effects, it is essential to first appreciate the on-target activity of this compound. The SARS-CoV-2 replication cycle involves the translation of viral RNA into two large polyproteins, pp1a and pp1ab. The main protease is responsible for cleaving these polyproteins at multiple sites to release functional viral proteins. By inhibiting this protease, this compound effectively halts the viral replication process.

Off-Target Profiling in Cellular Models

This compound has been subjected to a series of industry-standard in vitro safety screening panels to assess its potential for off-target interactions. These include a broad pharmacology screen, a cardiac ion channel panel, and a human peptidase panel.

Broad Pharmacology Screen (Eurofins SafetyScreen44 Panel)

This compound was evaluated at a concentration of 10 µM against the Eurofins SafetyScreen44 panel, which comprises 44 common pharmacological targets, including receptors, ion channels, transporters, and enzymes.[1][2] The results indicated no significant off-target activity, with no individual target showing inhibition of greater than or equal to 50%.[1][2]

Experimental Protocol: The specific experimental protocols used for screening this compound are proprietary to Eurofins. However, a general methodology for such screens is as follows:

-

Assay Principle: Radioligand binding assays are the primary format. A test compound (this compound) is incubated with a specific receptor, transporter, or ion channel preparation in the presence of a radiolabeled ligand known to bind to the target. The ability of the test compound to displace the radioligand is measured by quantifying the remaining radioactivity bound to the target. For enzyme targets, the assay measures the inhibition of the enzyme's catalytic activity.

-

Test Concentration: this compound was tested at a single concentration of 10 µM in duplicate.

-

Data Analysis: The results are expressed as the percentage of inhibition of the specific binding of the radioligand or the percentage of inhibition of the control enzyme activity. A threshold of ≥50% inhibition is typically considered a significant interaction warranting further investigation.

Data Presentation: While the precise quantitative data for each of the 44 targets is not publicly available, the reported outcome is summarized in the table below.

| Target Class | Number of Targets | This compound (10 µM) - % Inhibition |

| GPCRs | 22 | < 50% |

| Ion Channels | 7 | < 50% |

| Transporters | 3 | < 50% |

| Kinases | 1 | < 50% |

| Nuclear Receptors | 2 | < 50% |

| Other Enzymes | 9 | < 50% |

| Total | 44 | No significant hits (all < 50%) |

A detailed list of the targets included in the Eurofins SafetyScreen44 panel is provided in the appendix.

Cardiac Ion Channel Panel

To assess the potential for cardiotoxicity, this compound was tested against a panel of key cardiac ion channels, including Nav1.5, Cav1.2, and hERG.[1][2] No significant inhibition was observed for any of these channels at a concentration of 10 µM.[1][2]

Experimental Protocol: The specific protocols are proprietary, but these assays are typically performed using automated patch-clamp electrophysiology on cell lines stably expressing the human ion channels.

-

Assay Principle: Whole-cell currents are recorded in response to specific voltage protocols designed to elicit channel activity. The effect of the test compound (this compound) on the peak current and other electrophysiological parameters is measured.

-

Test Concentration: this compound was tested at 10 µM.

-

Data Analysis: The results are expressed as the percentage of inhibition of the ion channel current compared to a vehicle control.

Data Presentation:

| Target | This compound (10 µM) - % Inhibition |

| Nav1.5 | < 50% |

| Cav1.2 | < 50% |

| hERG | < 50% |

Human Peptidase Selectivity Panel

Given that this compound is a protease inhibitor, its selectivity against a panel of human proteases was a critical assessment. The compound was screened at 10 µM against a panel that included calpain-1, caspases, chymase, chymotrypsin, DPP4, elastase 2, plasma Kallikrein, and plasmin.[1][2] this compound showed no significant engagement of these critical human peptidases.[1][2] However, some off-target activity was noted against certain cathepsin isoforms.[1]

Experimental Protocol: The specific protocols are proprietary. Generally, these assays involve incubating the test compound with a purified human protease and a specific fluorogenic or colorimetric substrate.

-

Assay Principle: The ability of the protease to cleave the substrate is measured over time. The inhibitory effect of the test compound is determined by the reduction in substrate cleavage.

-

Test Concentration: this compound was tested at 10 µM. For targets with observed activity, a dose-response curve is generated to determine the IC50 value.

-

Data Analysis: Results are initially reported as percent inhibition. For active compounds, IC50 values (the concentration required to inhibit 50% of the enzyme's activity) are calculated.

Data Presentation:

| Target Peptidase | This compound (10 µM) - % Inhibition |

| Calpain-1 | Not significant |

| Caspases | Not significant |

| Chymase | Not significant |

| Chymotrypsin | Not significant |

| DPP4 | Not significant |

| Elastase 2 | Not significant |

| Plasma Kallikrein | Not significant |

| Plasmin | Not significant |

Cathepsin Inhibition Profile: this compound did exhibit some inhibitory activity against certain cathepsin isoforms. The IC50 values for the inhibition of these proteases are presented below.[1]

| Cathepsin Isoform | This compound IC50 (µM) |

| Cathepsin B | 4.3 |

| Cathepsin K | 0.10 |

| Cathepsin L | 1.6 |

| Cathepsin L2 | 0.2 |

| Cathepsin S | 0.7 |

Visualization of Off-Target Screening Workflow

The process of evaluating the potential off-target effects of a drug candidate like this compound follows a structured workflow, from initial broad screening to more focused mechanistic studies for any identified hits.

Discussion and Conclusion

The comprehensive off-target screening of this compound in cellular models reveals a highly specific inhibitor of the SARS-CoV-2 main protease. The lack of significant activity against a broad panel of 44 pharmacological targets and key cardiac ion channels at a concentration of 10 µM is a strong indicator of a favorable safety profile.

The observed inhibition of some cathepsin isoforms is noteworthy. Cathepsins are a family of proteases involved in various physiological processes, and their inhibition can have therapeutic benefits or lead to adverse effects depending on the specific isoform and the extent of inhibition. The IC50 values of this compound against Cathepsins K, L2, and S are in the sub-micromolar to low micromolar range. While these are less potent than its on-target activity against Mpro, they warrant consideration in the overall risk-benefit assessment of the compound. Further studies would be required to determine if these off-target activities translate to any functional consequences in vivo.

Appendix

Targets in the Eurofins SafetyScreen44 Panel:

-

GPCRs: Adenosine A1, Adenosine A2A, Adrenergic α1, Adrenergic α2, Adrenergic β1, Adrenergic β2, Angiotensin AT1, Bradykinin B2, Cannabinoid CB1, Cholecystokinin CCK1, Dopamine D1, Dopamine D2, Endothelin ETA, GABA-B, Galanin GAL2, Histamine H1, Muscarinic M1, Muscarinic M2, Muscarinic M3, Opioid δ (DOP), Opioid κ (KOP), Opioid μ (MOP), Serotonin 5-HT1A, Serotonin 5-HT2A, Somatostatin sst, Vasopressin V1a.

-

Ion Channels: Calcium Channel (L-type, verapamil site), GABA-A (benzodiazepine site), Potassium Channel (hERG), Potassium Channel (KATP), Sodium Channel (site 2), Chloride Channel (GABA-gated).

-

Transporters: Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter.

-

Kinases: Protein Kinase A.

-

Nuclear Receptors: Estrogen Receptor, Glucocorticoid Receptor.

-

Other Enzymes: Acetylcholinesterase, Angiotensin Converting Enzyme, Carbonic Anhydrase, COX-1, COX-2, Monoamine Oxidase-A (MAO-A), Phosphodiesterase 4 (PDE4), Phosphodiesterase 5 (PDE5).

Note: The exact composition of commercial screening panels can be subject to change. This list is based on publicly available information for the Eurofins SafetyScreen44 panel and is representative of the targets against which this compound was likely screened.

References

Methodological & Application

Application Notes and Protocols for CMX990 In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX990 is a potent and orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins. The unique activity of 3CLpro, which cleaves polypeptides after a glutamine residue, is not observed in human proteases, making it a highly specific target for antiviral therapy. This compound distinguishes itself with a novel trifluoromethoxymethyl ketone warhead that covalently binds to the catalytic cysteine residue (Cys145) in the active site of the protease. Preclinical data indicates that this compound has a compelling profile, with potent antiviral activity and favorable pharmacokinetics, leading to its advancement into Phase 1 clinical trials.

These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of this compound against SARS-CoV-2, along with a summary of its mechanism of action and available quantitative data.

Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the main protease (Mpro or 3CLpro) of SARS-CoV-2. The protease has four active sites (S1′, S1, S2, and S4) that can be occupied by a peptidomimetic substrate or inhibitor. The mechanism of action of this compound involves its novel trifluoromethoxymethyl ketone "warhead," which engages the catalytic cysteine residue (Cys145) essential for the protease's enzymatic activity. By binding to the active site, this compound blocks the cleavage of viral polyproteins (pp1a and pp1ab), a process necessary for the formation of the viral replication and transcription complex. This inhibition of polyprotein processing ultimately halts viral replication. Molecular docking studies have shown that inhibitors like this compound can form tetrahedral thiosemicarbazone adducts that mimic the hydrolyzable amide bonds of the natural substrates.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on SARS-CoV-2 replication.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Virus Strain | Parameter | Value (nM) | Reference |

| HeLa-ACE2 | SARS-CoV-2 | EC50 | Not explicitly stated, but described as having nanomolar inhibitory potency. | |

| ALI-HBEC | SARS-CoV-2 | EC90 | 10 |

Table 2: Enzymatic Inhibition by this compound

| Enzyme | Parameter | Value (nM) | Reference |

| SARS-CoV-2 3CLpro | IC50 | 23.4 |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. EC90 (90% effective concentration): The concentration of a drug that is required for 90% of the maximum effect. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. ALI-HBEC: Human Bronchial Epithelial Cells cultured at an air-liquid interface.

Experimental Protocols

The following protocols are generalized from standard in vitro antiviral testing procedures and should be adapted based on specific laboratory conditions and virus strains.

Cell Culture and Maintenance

-

Cell Line: Vero 76 cells or another appropriate cell line susceptible to SARS-CoV-2 infection (e.g., HeLa-ACE2).

-

Growth Medium: Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS).

-

Assay Medium: MEM supplemented with 2% FBS and 50 µg/mL gentamicin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Culture cells in T-75 flasks until they reach approximately 80-90% confluency.

-

The day before the assay, seed the cells into 96-well microplates to form a confluent or near-confluent monolayer.

-

Compound Preparation

-

Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). If solubility is an issue, vortexing, heating, or sonication may be applied.

-

Prepare a stock solution of this compound.

-

On the day of the assay, prepare serial dilutions of the compound in the assay medium. A common dilution series is eight serial half-log10 concentrations, typically starting from 32 µM or 10 µM.

Antiviral Assay by Cytopathic Effect (CPE) Reduction

This assay evaluates the ability of this compound

Application Notes and Protocols for CMX990 in HeLa-ACE2 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX990 is a potent and orally bioavailable antiviral compound that has demonstrated significant efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4][5] It functions as an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3][4][6][7] This document provides detailed application notes and protocols for the utilization of this compound in HeLa cells engineered to express human Angiotensin-Converting Enzyme 2 (HeLa-ACE2), a widely used cell line for studying SARS-CoV-2 infection.[2][3][6][7][8][9]

Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 3CL protease.[1][6][7] This protease is essential for the cleavage of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) necessary for viral replication and transcription.[1][2][7] this compound possesses a novel trifluoromethoxymethyl ketone warhead that forms a covalent bond with the active site cysteine, thereby irreversibly inactivating the enzyme.[2][3][6] The high degree of conservation of the 3CLpro active site among coronaviruses suggests that this compound may have broad-spectrum activity against various coronaviruses.[2][6]

This compound Signaling Pathway Inhibition

Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing polyprotein processing.

Quantitative Data Summary

The following table summarizes the in vitro activity and cytotoxicity of this compound in HeLa-ACE2 cells infected with SARS-CoV-2.

| Parameter | Value | Cell Line | Virus | Reference |

| EC50 | 37 nM | HeLa-ACE2 | SARS-CoV-2 | [2][3] |

| EC90 | 90 nM | HeLa-ACE2 | SARS-CoV-2 | [2][3] |

| CC50 | > 40 µM | HeLa-ACE2 | N/A | [2] |

EC50: 50% effective concentration for inhibiting viral replication. EC90: 90% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.

Experimental Protocols

Materials and Reagents

-

HeLa-ACE2 cells (e.g., BPS Bioscience, #79958)[10]

-

This compound (synthesized as described in literature or commercially sourced)[2][6]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

SARS-CoV-2 viral stock (e.g., WA1/2020 or other variants)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Viral replication quantification kit (e.g., RT-qPCR for viral RNA)

-

96-well cell culture plates

-

Personal Protective Equipment (PPE) for BSL-3 containment (if working with live virus)

Cell Culture and Maintenance

-

Thawing and Plating: Thaw cryopreserved HeLa-ACE2 cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge as described above. Resuspend the cells and plate at the desired density for experiments or continued passaging. A split ratio of 1:5 to 1:10 is recommended.[10]

Antiviral Activity Assay

This protocol is designed to determine the EC50 of this compound against SARS-CoV-2 in HeLa-ACE2 cells.

Caption: Workflow for determining the antiviral activity (EC50) of this compound.

-

Cell Seeding: Seed HeLa-ACE2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[10] Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Drug Treatment: Remove the growth medium from the cells and add 50 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

-

Viral Infection: In a BSL-3 facility, dilute the SARS-CoV-2 stock in infection medium (DMEM with 2% FBS) to achieve a multiplicity of infection (MOI) of 0.05. Add 50 µL of the diluted virus to each well.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Quantification of Viral Replication:

-

RT-qPCR: After incubation, carefully remove the supernatant. Lyse the cells and extract total RNA using a suitable kit. Perform one-step RT-qPCR to quantify viral RNA levels using primers and probes specific for a viral gene (e.g., N gene).

-

Luciferase Reporter Assay: If using a reporter virus (e.g., SARS-CoV-2 pseudotyped lentivirus with a luciferase reporter), add a luciferase substrate and measure luminescence according to the manufacturer's instructions.[10]

-

-

Data Analysis: Normalize the viral replication data to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

Cytotoxicity Assay

This protocol is to determine the CC50 of this compound in HeLa-ACE2 cells.

-

Cell Seeding and Drug Treatment: Follow steps 1-3 of the Antiviral Activity Assay protocol.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C with 5% CO2.

-

Cell Viability Measurement:

-

Use a commercially available cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Add the reagent to each well according to the manufacturer's protocol and measure luminescence.

-

-

Data Analysis: Normalize the cell viability data to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the CC50 value.

Conclusion

This compound is a highly effective inhibitor of SARS-CoV-2 replication in HeLa-ACE2 cells, demonstrating low nanomolar potency and a high therapeutic index. The protocols outlined in this document provide a comprehensive guide for researchers to evaluate the antiviral activity and cytotoxicity of this compound and similar compounds in a robust and reproducible manner. Adherence to appropriate biosafety practices is paramount when working with live SARS-CoV-2.

References

- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. c19early.org [c19early.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. ACE2: Evidence of role as entry receptor for SARS-CoV-2 and implications in comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spike-mediated ACE2 down-regulation was involved in the pathogenesis of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: CMX990 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX990 is a potent and promising oral inhibitor of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication.[1][2][3][4] As a compound of significant interest in antiviral research, understanding its physicochemical properties, particularly its solubility and stability in common laboratory solvents like dimethyl sulfoxide (DMSO), is paramount for accurate and reproducible experimental results. DMSO is a versatile aprotic solvent widely used in drug discovery for creating high-concentration stock solutions due to its ability to dissolve a broad range of compounds.[5]

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of this compound in DMSO. Included are detailed protocols for experimental determination, guidelines for data presentation, and best practices for the preparation and storage of this compound stock solutions.

Physicochemical Properties of this compound

This compound is a white crystalline solid with a molecular weight of 491.5 g/mol .[5][6] It has demonstrated good aqueous solubility of approximately 1.4–1.5 mg/mL in buffers across a pH range of 1.2 to 7.4.[3][5][6] As a solid, this compound is stable for over a year when stored at room temperature.[5][6][7] The use of deuterated DMSO (DMSO-d6) for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound suggests its solubility and short-term stability in this solvent.[5][7][8]

Solubility of this compound in DMSO

While qualitative data suggests this compound is soluble in DMSO, quantitative assessment is crucial for the preparation of accurate stock solutions. The following table should be used to summarize experimentally determined solubility data.

Table 1: Solubility of this compound in DMSO

| This compound Concentration (mM) | Method | Measured Solubility (mg/mL) | Measured Solubility (mM) | Observations |

| e.g., 50 | e.g., Visual Inspection | e.g., >24.6 | e.g., >50 | e.g., Clear solution |

| e.g., 100 | e.g., HPLC-UV | e.g., 45.2 | e.g., 92.0 | e.g., Saturation reached |

| Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |

Stability of this compound in DMSO

The stability of this compound in DMSO stock solutions under various storage conditions is critical for maintaining its integrity over time. The following table is a template for presenting stability data.

Table 2: Stability of this compound in DMSO Solution (Target Concentration: e.g., 50 mM)

| Storage Condition | Time Point | Purity (%) | Degradation Products | Observations |

| Room Temperature (~25°C) | Initial | e.g., 99.5 | None detected | Clear, colorless solution |

| 1 week | Enter Data | Enter Data | Enter Data | |

| 1 month | Enter Data | Enter Data | Enter Data | |

| Refrigerated (4°C) | Initial | e.g., 99.5 | None detected | Clear, colorless solution |

| 1 month | Enter Data | Enter Data | Enter Data | |

| 6 months | Enter Data | Enter Data | Enter Data | |

| Frozen (-20°C) | Initial | e.g., 99.5 | None detected | Clear, colorless solution |

| 6 months | Enter Data | Enter Data | Enter Data | |

| 12 months | Enter Data | Enter Data | Enter Data |

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO (Equilibrium Method)

This protocol determines the equilibrium solubility of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Orbital shaker

-

Centrifuge

-

HPLC-UV or LC-MS system

Procedure:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 1 mL).

-

Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

Calculate the original solubility in DMSO by applying the dilution factor.

Caption: Workflow for determining the equilibrium solubility of this compound in DMSO.

Protocol 2: Assessment of this compound Stability in DMSO

This protocol outlines a long-term study to evaluate the stability of this compound in a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous DMSO

-

Amber glass vials with screw caps

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

HPLC-UV or LC-MS system

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 50 mM). Ensure the this compound is fully dissolved.

-

Dispense aliquots of the stock solution into amber glass vials, minimizing the headspace.

-

Tightly cap the vials.

-

Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by HPLC-UV or LC-MS to determine the initial purity and concentration.

-

Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, and -20°C), protected from light.

-

Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample by HPLC-UV or LC-MS to determine the purity of this compound.

-

Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

Mechanism of Action of this compound

This compound inhibits the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This enzyme is essential for the processing of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, this compound effectively halts the viral life cycle.

Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing viral replication.

Best Practices for Handling this compound in DMSO

-

Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can affect the solubility and stability of some compounds.

-

Store Properly: Store stock solutions in tightly sealed amber vials to protect from light and moisture. For long-term storage, -20°C is generally recommended.

-

Avoid Repeated Freeze-Thaw Cycles: If possible, aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade some compounds.

-

Ensure Complete Dissolution: Before use, ensure that the this compound is completely dissolved in the DMSO. If precipitation is observed in frozen stocks, gently warm the vial and vortex to redissolve the compound.

-

Verify Concentration Periodically: For long-term studies, it is advisable to periodically check the concentration and purity of the stock solution.

References

- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Pharmacokinetic Studies of CMX990 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX990 is a potent and orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4] This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins.[1][2][5] By inhibiting 3CLpro, this compound effectively blocks viral replication, making it a promising therapeutic candidate for the treatment of COVID-19. This compound is distinguished by a novel trifluoromethoxymethyl ketone warhead that engages the catalytic cysteine residue (Cys145) in the active site of the protease.[2][3][4] Preclinical studies have demonstrated its potent antiviral activity and favorable pharmacokinetic properties in multiple species.[1][6]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of this compound in rodent models, a crucial step in the preclinical development of this antiviral agent. The following sections detail the mechanism of action, available pharmacokinetic data, and step-by-step protocols for in vivo studies.